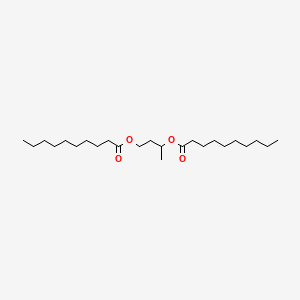
Butylene glycol dicaprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylene glycol dicaprate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Fermentation and Production
Butylene glycol dicaprate is related to 2,3-Butylene glycol, a fermentation product from various carbohydrate substrates. This compound has been explored for its potential in producing butadiene, a starting material for synthetic rubber and other chemicals (Olson & Johnson, 1948).
Cosmetic Applications
In the cosmetic industry, butylene glycol and related compounds like hexylene glycol and ethoxydiglycol are used as humectants, emulsifiers, plasticizers, and solvents. They are generally recognized for their low toxicity and minimal skin irritation properties (Butylene Glycol et al., 1985).
Nanotechnology and Drug Delivery
Butylene glycol dicaprate is also relevant in the field of nanotechnology, particularly in the formation of nanocapsules for drug delivery. One study demonstrates the use of nanocapsules with polyethylene glycol–poly butylene adipate–poly ethylene glycol (PEG–PBA–PEG) as a shell, indicating potential applications in pharmaceuticals (Esmaeili et al., 2011).
Biodegradable Polymers
Innovations in biodegradable polymers have included the use of compounds such as poly(butylene furandicarboxylate)-b-poly(ethylene glycol), where butylene glycol derivatives play a crucial role. These materials show promise in biomedical applications due to their adjustable degradation rates and mechanical properties (Hu et al., 2018).
Gas Separation and Filtration
PolyActive block copolymers, containing poly(butylene terephthalate) (PBT) and poly(ethylene glycol) (PEG) segments, where butylene glycol derivatives form part of the structure, are studied for CO2 separation from light gases. This application is significant for environmental and industrial processes (Rahman et al., 2015).
Eigenschaften
CAS-Nummer |
4196-74-1 |
|---|---|
Produktname |
Butylene glycol dicaprate |
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
3-decanoyloxybutyl decanoate |
InChI |
InChI=1S/C24H46O4/c1-4-6-8-10-12-14-16-18-23(25)27-21-20-22(3)28-24(26)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
PBFGMXZRJIUGKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butylene glycol dicaprate; Decanoic acid, 1-methyl-1,3-propanediyl ester; Decanoic acid, 1-methyltrimethylene ester. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



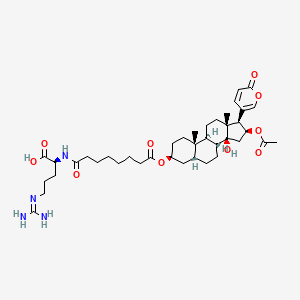
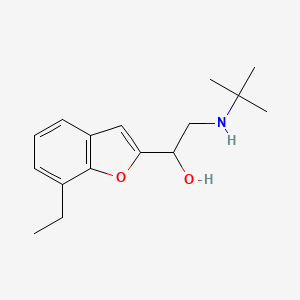
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
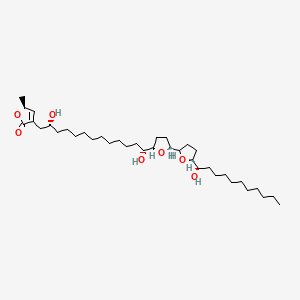
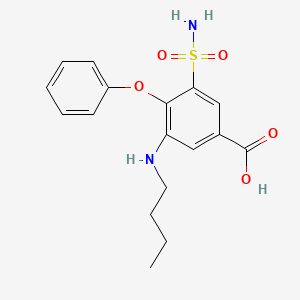
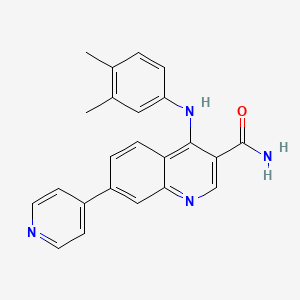
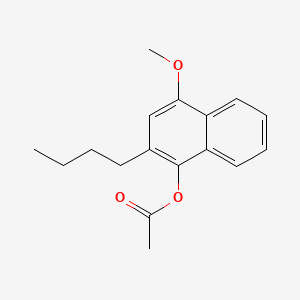
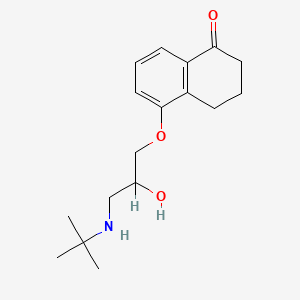
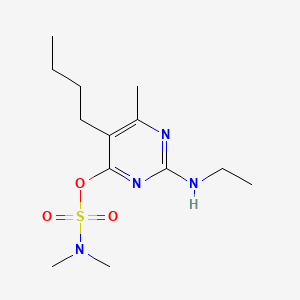
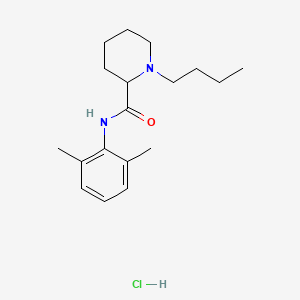
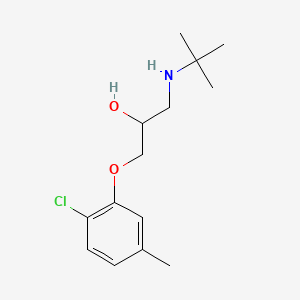
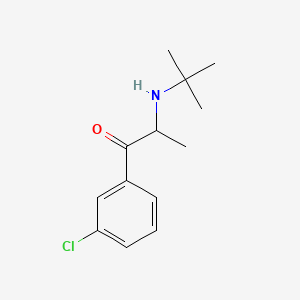
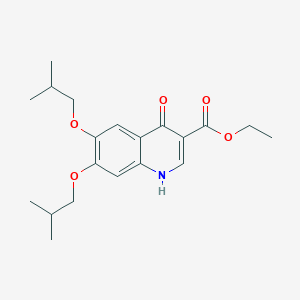
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)